![molecular formula C7H6BrCl B148796 2-Bromo-5-chlorotoluene CAS No. 14495-51-3](/img/structure/B148796.png)
2-Bromo-5-chlorotoluene
Overview
Description
2-Bromo-5-chlorotoluene is a clear colorless to light orange-yellow liquid . It has a molecular formula of C7H6BrCl .
Synthesis Analysis
The synthesis of 2-Bromo-5-chlorotoluene can be achieved from 4-Bromo-2-methylaniline . Another method involves the reaction of 2-chlorobenzoic acid with hydrogen chloride, copper (I) chloride, and sodium nitrite in 1,4-dioxane and water .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chlorotoluene consists of a benzene ring with a bromine atom and a chlorine atom attached to it .Physical And Chemical Properties Analysis
2-Bromo-5-chlorotoluene has a molecular weight of 205.48 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 219.1±20.0 °C at 760 mmHg, and a flash point of 95.6±0.0 °C .Scientific Research Applications
Preparation of 4-chloro-2-methylbenzophenone
2-Bromo-5-chlorotoluene has been used in the preparation of 4-chloro-2-methylbenzophenone . This compound is often used in organic synthesis and can be used as an intermediate in the production of other chemicals.
Proton Coupling Constants Research
In a study, 2-Bromo-5-chlorotoluene was used to determine the sign of the ring-methyl proton couplings and of the meta and para couplings relative to the ortho coupling . This research contributes to the understanding of the behavior of protons in substituted benzenes, which is important in the field of nuclear magnetic resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
2-Bromo-5-chlorotoluene has been used in the separation process on Newcrom R1 HPLC column . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
properties
IUPAC Name |
1-bromo-4-chloro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIPTGMVQIIMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162848 | |
Record name | 2-Bromo-5-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorotoluene | |
CAS RN |
14495-51-3 | |
Record name | 1-Bromo-4-chloro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14495-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014495513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-chlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Bromo-5-chlorotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKU92X9K9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the signs of proton coupling constants in a molecule like 2-bromo-5-chlorotoluene?
A: Understanding the relative signs of proton coupling constants provides valuable information about the three-dimensional structure and conformation of a molecule. [] In the case of 2-bromo-5-chlorotoluene, knowing that the ortho, meta, and para proton coupling constants share the same sign helps researchers confirm its structure and understand how the substituents (bromine, chlorine, and the methyl group) influence the molecule's overall shape and properties. This information is crucial for predicting reactivity, understanding potential interactions with other molecules, and building accurate theoretical models.
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